4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one
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Overview
Description
4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a naphthalene ring, a phenyl group, and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce the butynone moiety.
Phenylprop-2-YN-1-YL Ether Formation: The phenylprop-2-YN-1-YL group is introduced via an etherification reaction, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and naphthalene moieties.
Reduction: Reduction reactions can target the carbonyl group and the alkyne moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C)
Substitution: Halogenation using bromine (Br₂), nitration using nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-YL)-1-butanone: Lacks the phenylprop-2-YN-1-YL ether group.
1-(Naphthalen-1-YL)-3-phenylprop-2-YNE: Lacks the but-3-YN-2-one moiety.
Uniqueness
4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is unique due to the combination of its naphthalene, phenyl, and butynone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
923026-47-5 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one |
InChI |
InChI=1S/C23H16O2/c24-22(18-25-17-7-10-19-8-2-1-3-9-19)16-15-21-13-6-12-20-11-4-5-14-23(20)21/h1-6,8-9,11-14H,17-18H2 |
InChI Key |
BVBRNIPWJQDJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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